molecular formula C12H11N<br>C6H5-C6H4NH2<br>C12H11N B023562 4-Aminobiphenyl CAS No. 92-67-1

4-Aminobiphenyl

Cat. No. B023562
CAS RN: 92-67-1
M. Wt: 169.22 g/mol
InChI Key: DMVOXQPQNTYEKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-aminobiphenyl and its derivatives involves various chemical methods. Byron, Gray, and Wilson (1966) described the synthesis of a range of substituted biphenyl-4-carboxylic acids and 4-aminobiphenyls, demonstrating the versatility of synthetic approaches to access these compounds (Byron, Gray, & Wilson, 1966).

Molecular Structure Analysis

The molecular structure of 4-aminobiphenyl is characterized by the biphenyl backbone with an amino group (-NH2) attached to the para position of one of the benzene rings. This structure imparts unique chemical and physical properties to the compound, influencing its reactivity and applications in various fields.

Chemical Reactions and Properties

4-Aminobiphenyl undergoes a variety of chemical reactions, including electropolymerization to form conducting polymers. Guay, Leclerc, and Dao (1988) reported the electrooxidation of 4-aminobiphenyl in acidic aqueous solution leading to the formation of a uniform conducting polymer film (Guay, Leclerc, & Dao, 1988). Furthermore, Chan et al. (1995) compared chemically synthesized poly(4-aminobiphenyl) with conductive electropolymerized samples, highlighting differences in properties and morphology (Chan et al., 1995).

Physical Properties Analysis

The physical properties of 4-aminobiphenyl, such as its melting point, boiling point, and solubility, are crucial for its application in various industries. Its molecular structure influences its physical state, solubility in different solvents, and thermal stability, making it a compound of interest for material scientists and chemists alike.

Chemical Properties Analysis

The chemical properties of 4-aminobiphenyl, including its reactivity towards various reagents, its ability to form polymers, and its role as an intermediate in the synthesis of complex molecules, are well-documented. The electropolymerization process and the formation of conducting polymers, as described by Guay, Leclerc, and Dao, are examples of the compound's versatile chemical behavior (Guay, Leclerc, & Dao, 1988).

Scientific Research Applications

  • DNA Interaction and Mutation Induction : N-OH-4-aminobiphenyl, a metabolite of 4-aminobiphenyl, interacts with DNA to form adducts, causing mutations in the tumor suppressor p53 gene. C5 cytosine methylation enhances its binding at CpG sites (Feng et al., 2002).

  • Structural Perturbations in Human DNA : 4-Aminobiphenyl, in combination with nitric oxide, can cause structural perturbations in human DNA. This may lead to the induction of anti-modified DNA antibodies (Moinuddin et al., 2014).

  • Role in Bladder Cancer : The unique binding spectrum of 4-aminobiphenyl contributes significantly to the unique mutational spectrum observed in the p53 gene of human bladder cancer (Feng et al., 2002).

  • Metabolism and Mutagenesis : 4-Aminobiphenyl can be metabolized to N-hydroxy-N-acetyl-4-aminobiphenyl (N-OH-AABP), a mutagen that can cause mutations in human lymphoblastoid cells (Zayas-Rivera et al., 2001).

  • Carcinogenicity in Animals : 4-Aminobiphenyl has been found to be carcinogenic in rats and dogs, and is predicted to produce bladder tumors in humans (Purchase, 1989).

  • Cancer Development in Humans and Dogs : This compound is a DNA-reactive carcinogen, leading to cancer development in both humans and dogs through DNA binding and mutation induction (Cohen et al., 2006).

  • Design of Safer Anilines : Research has been conducted to design and synthesize 4-aminobiphenyls that are nonmutagenic and drug-like, utilizing insights from quantum mechanical calculations (Birch et al., 2012).

  • Toxicity to Aquatic Organisms and Mammalian Cells : 4-Aminobiphenyl is toxic to both aquatic organisms and mammalian cells, with the immobilization of D. magna being the most sensitive system identified (Jiangning et al., 2004).

  • Electrooxidation and Polymer Film Formation : The electrooxidation of 4-aminobiphenyl in acidic aqueous solution leads to the formation of a uniform conducting polymer film with electrochromic properties (Guay et al., 1988).

  • In Vivo Dosimetry via Hemoglobin Adduction : Monitoring doses of 4-aminobiphenyl in rats is feasible through the detection of cysteine adducts in hemoglobin (Green et al., 1984).

Safety And Hazards

4-Aminobiphenyl is a known human bladder carcinogen . Acute (short-term) inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans . It is recommended to prevent skin contact, eye contact, ingestion, and inhalation .

Future Directions

Since 4-aminobiphenyl is a known carcinogen, most research on its carcinogenicity has focused on exposure from cigarette smoking . Future research may continue to explore the carcinogenic effects of 4-aminobiphenyl, its presence in various environments, and methods to mitigate its harmful effects .

properties

IUPAC Name

4-phenylaniline
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InChI

InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2
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InChI Key

DMVOXQPQNTYEKQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N
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Molecular Formula

C12H11N, Array
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Related CAS

116267-93-7, 2113-61-3 (hydrochloride)
Record name [1,1′-Biphenyl]-4-amine, homopolymer
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Record name 4-Biphenylamine
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DSSTOX Substance ID

DTXSID5020071
Record name 4-Biphenylamine
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Molecular Weight

169.22 g/mol
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Physical Description

4-aminobiphenyl appears as colorless to yellowish-brown crystals or light brown solid. (NTP, 1992), Colorless crystals with a floral odor; Note: Turns purple on contact with air; [NIOSH], Solid, COLOURLESS SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS PURPLE ON EXPOSURE TO AIR., Colorless crystals with a floral odor., Colorless crystals with a floral odor. [Note: Turns purple on contact with air.]
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Boiling Point

576 °F at 760 mmHg (NTP, 1992), 302 °C, 576 °F
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Flash Point

greater than 235 °F (NTP, 1992), Flash point > 235 °F, 113 °C (235 °F) - closed cup, 153 °C (closed cup), 113 °C c.c., >235 °F
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in cold water; readily soluble in hot water, Soluble in ethanol, ether, acetone, chloroform, Soluble in dichloromethane, DMSO, methanol, Soluble in lipids, Solubility in water, g/100ml at 25 °C: 0.2 (poor), Slight
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Density

1.16 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.16 at 68 °F (20 °C), 1.2 g/cm³, 1.16
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Vapor Density

5.8 (Air = 1) at boiling point of 4-aminodiphenyl, Relative vapor density (air = 1): 5.8
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Vapor Pressure

1 mmHg at 227 °F (NIOSH, 2023), 0.00032 [mmHg], Vapor pressure: 1 mm Hg at 227 °F (108 °C), 3.2X10-4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 25 °C: 0.077, 1 mmHg at 227 °F, (227 °F): 1 mmHg
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Product Name

4-Aminobiphenyl

Color/Form

Colorless crystals, Leaflets from alcohol or water, Colorless to yellowish-brown crystals or light brown solid

CAS RN

92-67-1
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Record name 4-BIPHENYLAMINE
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Melting Point

127 °F (NTP, 1992), 51.0 °C, 53.5 °C, 53 °C, 127 °F
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Record name 4-Aminodiphenyl
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Synthesis routes and methods

Procedure details

According to a method described in Bumagin, N. A. and Luzikova, E. V. J. Organometallic Chem. 532, 271-273(1997), 4-aminobiphenyl (18.0 g, 0.1 mol) was synthesized from 4-iode aniline and magnesium phenyl bromide and dissolved in methylene chloride (150 mL). The solution thus obtained was cooled down to 0° C. Into the solution, N-bromosuccinimide (19 g, 0.1 mol) was gradually added and stirred at the room temperature for 12 hours. After the reaction was completed, water (100 mL) was added therein to terminate the reaction. The resultant was extracted with chloroform (50 mL×3) and then washed with water (50 mL×5). The resultant was then dried with anhydrous magnesium sulfate and then distilled under reduced pressure to remove the solvent. The resultant was purified via column chromatography (silica gel, chloroform/hexane (1:1 (v/v), Rf=0.2), thereby obtaining 3-bromo-4-aminobiphenyl (compound 4) in a form of an orange-tan solid. Then, 3-bromo-4-aminobiphenyl (compound 4) was recrystallized using hexane, thereby obtaining an orange-tan needle-like crystal (17.7 g, 72%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
magnesium phenyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

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